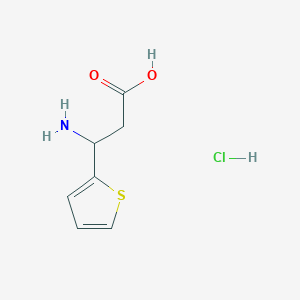
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol It is a derivative of beta-alanine, where the beta position is substituted with a thiophene ring
準備方法
The synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to form the desired product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include sulfoxides, sulfones, amides, and sulfonamides.
科学的研究の応用
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-Amino-3-(thiophen-3-yl)propanoic acid: This compound has the thiophene ring substituted at the 3-position instead of the 2-position, which can lead to different chemical and biological properties.
2-Amino-3-(thiophen-3-yl)propanoic acid: This compound has the amino group at the 2-position, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
生物活性
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride (CAS Number: 1192069-13-8) is a compound characterized by its unique structure, which integrates a thiophene ring, an amino group, and a propanoic acid moiety. This combination results in distinct chemical and biological properties that make it valuable in various research fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H10ClNO2S
- Molecular Weight : 207.68 g/mol
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation and pain.
- Antioxidant Activity : Some studies suggest that derivatives of similar compounds exhibit antioxidant properties, which could be relevant for neuroprotective applications .
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives containing thiophene moieties have shown promising results against various cancer cell lines:
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound 20 | A549 (NSCLC) | 82.8% | |
| Compound 21 | A549 (NSCLC) | 65.8% | |
| Compound D-11 | TcTS Inhibition | 86.9% |
In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer models while showing less cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various pathogens, contributing to its potential as a therapeutic agent in infectious diseases.
Case Studies and Research Findings
- In Vitro Anticancer Activity :
- Enzyme Interaction Studies :
- Antioxidant Properties :
特性
分子式 |
C7H10ClNO2S |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H |
InChIキー |
LAAXNLCUHPEQSS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















